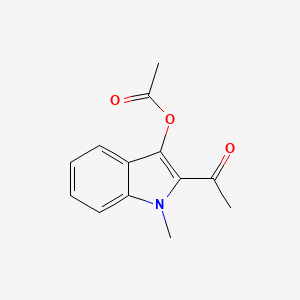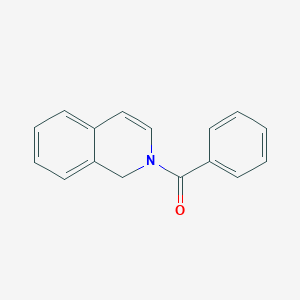
Isoquinoline, 2-benzoyl-1,2-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoquinolin-2(1H)-yl(phenyl)methanone is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline Isoquinolin-2(1H)-yl(phenyl)methanone is characterized by the presence of an isoquinoline ring fused with a phenyl group and a methanone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isoquinolin-2(1H)-yl(phenyl)methanone can be achieved through several synthetic routes. One common method involves the reaction of isoquinoline with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of isoquinolin-2(1H)-yl(phenyl)methanone may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Isoquinolin-2(1H)-yl(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the isoquinoline or phenyl ring are replaced with other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of isoquinolin-2(1H)-yl(phenyl)methanol.
Reduction: Formation of isoquinolin-2(1H)-yl(phenyl)methane.
Substitution: Formation of halogenated derivatives such as isoquinolin-2(1H)-yl(phenyl)bromomethanone.
科学的研究の応用
Isoquinolin-2(1H)-yl(phenyl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. It exhibits biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: Isoquinolin-2(1H)-yl(phenyl)methanone is used in the synthesis of organic semiconductors and light-emitting materials for electronic devices.
Chemical Biology: The compound is employed as a probe in biochemical assays to study enzyme activities and protein interactions.
作用機序
The mechanism of action of isoquinolin-2(1H)-yl(phenyl)methanone involves its interaction with specific molecular targets. In medicinal chemistry, the compound may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation. The compound’s structure allows it to bind to the active sites of target proteins, thereby modulating their function.
類似化合物との比較
Similar Compounds
- Isoquinolin-1(2H)-yl(phenyl)methanone
- Isoquinolin-3(1H)-yl(phenyl)methanone
- Quinolin-2(1H)-yl(phenyl)methanone
Uniqueness
Isoquinolin-2(1H)-yl(phenyl)methanone is unique due to its specific substitution pattern on the isoquinoline ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, the position of the methanone group influences the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug design and development.
特性
CAS番号 |
50624-29-8 |
|---|---|
分子式 |
C16H13NO |
分子量 |
235.28 g/mol |
IUPAC名 |
1H-isoquinolin-2-yl(phenyl)methanone |
InChI |
InChI=1S/C16H13NO/c18-16(14-7-2-1-3-8-14)17-11-10-13-6-4-5-9-15(13)12-17/h1-11H,12H2 |
InChIキー |
UWXKXLUYRMXYAM-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C=CN1C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


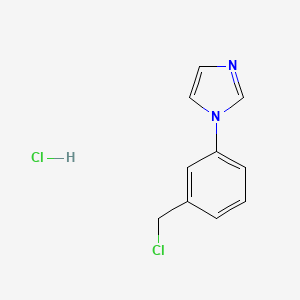
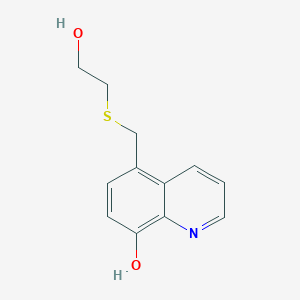


![1-(2,8-Dimethyl-3a,8-dihydro-1H-pyrazolo[1,5-b]indazol-3-yl)ethanone](/img/structure/B11877196.png)





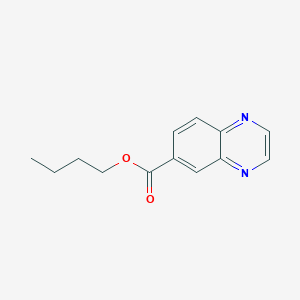
![8-(Trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B11877242.png)
![3-(4-Fluorophenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11877249.png)
